molecular formula C6H11ClN2O2 B1615847 1-(2-Chloro-acetyl)-3-isopropyl-urea CAS No. 7248-86-4

1-(2-Chloro-acetyl)-3-isopropyl-urea

Cat. No. B1615847
CAS RN: 7248-86-4
M. Wt: 178.62 g/mol
InChI Key: VNNSRORYYYMSJR-UHFFFAOYSA-N
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Description

“1-(2-Chloro-acetyl)-3-isopropyl-urea” is a complex organic compound. The “2-Chloro-acetyl” part of the molecule is derived from chloroacetyl chloride , a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical .


Synthesis Analysis

While specific synthesis methods for “1-(2-Chloro-acetyl)-3-isopropyl-urea” were not found, chloroacetyl chloride, a related compound, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .

Scientific Research Applications

Urease Inhibition for Gastric and Urinary Tract Infections

  • Urease Inhibitors : Urease is an enzyme involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. 1-(2-Chloro-acetyl)-3-isopropyl-urea, as a urea derivative, is part of the studies focusing on urease inhibitors. These compounds have been investigated for their potential in treating such infections, indicating the significance of research in developing safer and more effective urease inhibitory drugs (Kosikowska & Berlicki, 2011).

Potential Energy Supply

  • Hydrogen Carrier : The exploration of urea as a hydrogen carrier for fuel cells highlights another application. Urea's stability, non-toxicity, and ease of transport and storage make it an attractive candidate for sustainable energy supply, underscoring the need for further research in utilizing urea for hydrogen production (Rollinson et al., 2011).

Drug Design

  • Medicinal Chemistry : Ureas, including derivatives like 1-(2-Chloro-acetyl)-3-isopropyl-urea, are significant in drug design due to their unique hydrogen binding capabilities. They are incorporated in small molecules to modulate bioactivities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This showcases the role of urea moieties in the development of new therapeutic agents (Jagtap et al., 2017).

Environmental Management

  • Microbial Degradation of Chlorpyrifos : Studies on the microbial biodegradation of pesticides like chlorpyrifos involve urea derivatives for understanding the detoxification mechanisms. Identifying genes and enzymes responsible for biodegradation can enhance the effectiveness of bioremediation strategies, highlighting the environmental significance of researching urea derivatives (Chishti et al., 2013).

properties

IUPAC Name

2-chloro-N-(propan-2-ylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNSRORYYYMSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283675
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-acetyl)-3-isopropyl-urea

CAS RN

7248-86-4
Record name NSC32864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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